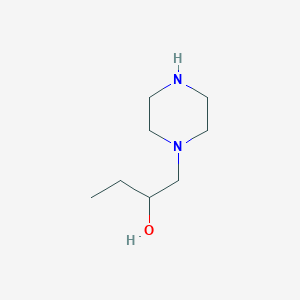

1-(Piperazin-1-yl)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-piperazin-1-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHKAHRMNXZOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558947 | |

| Record name | 1-(Piperazin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14135-69-4 | |

| Record name | α-Ethyl-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14135-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Piperazin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Piperazine Containing Scaffolds in Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and highly valued structural motif in medicinal chemistry. nih.govresearchgate.netmuseonaturalistico.itnih.govthieme-connect.com Its prevalence in a vast number of clinically approved drugs across various therapeutic areas underscores its importance as a "privileged scaffold." The unique physicochemical properties of the piperazine core contribute significantly to the favorable pharmacokinetic profiles of drug candidates.

The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the introduction of diverse substituents to modulate biological activity, selectivity, and physicochemical properties. researchgate.net This structural versatility enables medicinal chemists to fine-tune the molecule's interaction with biological targets. Furthermore, the presence of the piperazine moiety often enhances a compound's aqueous solubility and oral bioavailability, crucial parameters for effective drug delivery. nih.gov The basic nature of the piperazine nitrogens can also facilitate the formation of salts, further improving solubility and handling properties.

The piperazine scaffold is a key component in drugs with a wide range of pharmacological activities, including:

Antipsychotic

Antidepressant

Anxiolytic

Antihistaminic

Antifungal researchgate.netnih.gov

Antiviral

Anticancer

Overview of the Butanol Moiety in Bioactive Molecules

The butanol moiety, a four-carbon alkyl chain with a hydroxyl group, also plays a significant role in the biological activity of various molecules. While n-butanol itself is widely used as a solvent in the extraction of bioactive compounds from natural sources, its incorporation into the structure of a molecule can directly influence its therapeutic properties. wisdomlib.orgmdpi.comsmujo.idjapsonline.combohrium.com

A notable example of the butanol moiety's role in bioactivity is its presence in optically active antifungal azoles. For instance, the butan-2-ol substructure is a key component in a series of potent antifungal agents. researchgate.net The specific stereochemistry of the hydroxyl group on the butanol chain can be crucial for selective and potent activity.

Rationale for Academic Investigation of 1 Piperazin 1 Yl Butan 2 Ol and Its Analogs

General Synthetic Routes to the this compound Core Structure

The construction of the fundamental this compound structure can be achieved through several reliable synthetic pathways. These methods primarily involve the formation of the piperazine-butanol linkage and the introduction of the hydroxyl group.

Alkylation Reactions Involving Piperazine and Butanol Moieties

A common and direct approach to synthesizing the this compound core involves the alkylation of piperazine with a suitable butanol derivative. This nucleophilic substitution reaction typically utilizes a butanol moiety bearing a leaving group at the C1 position, which is subsequently displaced by one of the nitrogen atoms of the piperazine ring. For instance, the reaction of piperazine with 2-bromo-1-butanol in a polar aprotic solvent like dimethylformamide (DMF) can yield this compound. vulcanchem.com

Similarly, derivatives can be synthesized through this method. For example, 1-(5-Fluoro-2-pyrimidinyl)piperazine can be alkylated with 4-(4-fluorophenyl)butyl bromide in the presence of a base like potassium carbonate in acetonitrile (B52724) to form a precursor that can be subsequently hydroxylated. The efficiency of these alkylation reactions is often influenced by the choice of solvent, base, and reaction temperature.

Epoxide Ring-Opening Strategies for Butanol Formation

Epoxide ring-opening reactions provide a versatile and regioselective method for the synthesis of β-amino alcohols, including the this compound scaffold. nih.govmdpi.com This strategy involves the nucleophilic attack of a piperazine derivative on an epoxide, such as 1,2-epoxybutane. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and can be catalyzed by acids or bases. jsynthchem.com

Under basic or neutral conditions, the piperazine nitrogen attacks the less sterically hindered carbon of the epoxide ring, following an SN2 mechanism. masterorganicchemistry.com This approach is highly efficient for producing the desired this compound structure. For instance, aluminum triflate (Al(OTf)₃) has been shown to be an effective catalyst for the ring-opening of epoxides with piperazine derivatives, leading to the formation of β-amino alcohols. nih.gov The choice of catalyst and reaction conditions can significantly influence the regioselectivity and yield of the reaction.

A notable example is the synthesis of antifungal agents where a triazole epoxide undergoes aminolysis. The use of t-BuOMgCl, generated in situ, facilitates the ring opening of the epoxide by an amine, yielding the desired β-amino alcohol in good yields without the need for heavy metals. researchgate.net

Amidation Procedures for Side-Chain Functionalization

Amidation reactions are crucial for introducing functionalized side chains to the this compound core structure, often modifying a precursor to arrive at the final desired molecule. These classic reactions are used to form an amide linkage, which can be a key structural element in more complex derivatives. nih.gov

For instance, a previously synthesized amino synthon, such as 4-amino-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butan-2-ol, can be reacted with a carboxylic acid or its activated derivative to form an amide. nih.gov This approach allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships. The synthesis of certain D3 receptor antagonists utilizes this strategy, where different heterobiarylcarboxamides are coupled with a functionalized piperazinyl-butanol linker. nih.gov

Stereoselective Synthesis of Enantiomeric Forms of this compound Derivatives

The synthesis of specific enantiomers of this compound derivatives is often critical, as different stereoisomers can exhibit distinct biological activities. uni-wuppertal.de Asymmetric synthesis techniques are employed to produce enantiomerically pure or enriched compounds.

One common strategy is the use of chiral starting materials, often referred to as the chiral pool approach. ethz.ch For example, starting with an enantiomerically pure epoxide, such as (R)- or (S)-1,2-epoxybutane, the ring-opening reaction with a piperazine derivative will proceed stereospecifically, yielding the corresponding enantiomer of the product.

Another powerful method is enzymatic resolution. For instance, a racemic mixture of a precursor alcohol can be subjected to lipase-mediated hydrolysis of an ester derivative. This process can selectively hydrolyze one enantiomer, allowing for the separation of the desired R- or S-alcohol with high enantiomeric excess. This resolved alcohol can then be coupled with a piperazine derivative to yield the enantiomerically pure final product.

Derivatization Strategies and Synthetic Modifications of the this compound Scaffold

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the fine-tuning of its properties. Derivatization strategies often focus on the piperazine ring, a common site for introducing structural diversity. mdpi.com

N-Substitution on the Piperazine Ring

The secondary amine of the piperazine ring in the this compound core is a prime site for N-substitution, providing a straightforward method for creating a library of derivatives. nih.gov This can be achieved through various reactions, such as alkylation, acylation, or reductive amination.

Alkylation with different alkyl halides or similar electrophiles in the presence of a base is a common approach. nih.gov For example, reacting the parent compound with various substituted benzyl (B1604629) halides can introduce a range of arylmethyl groups onto the second nitrogen of the piperazine ring.

Acylation, through reaction with acyl chlorides or anhydrides, can introduce a variety of acyl groups. researchgate.net Furthermore, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride offers another route to N-alkylated derivatives. researchgate.net These modifications can significantly impact the biological activity of the resulting compounds.

Modifications of the Butanol Chain

The butanol portion of this compound offers reactive sites for various chemical transformations, primarily involving the secondary alcohol group. Synthetic strategies have been developed to convert this hydroxyl group into other functional moieties, thereby altering the compound's chemical properties.

One significant modification involves the transformation of the hydroxyl group into an amine. For instance, the synthesis of 1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-amine has been achieved through a multi-step process starting from 2-(1-hydroxybutan-2-yl)isoindoline-1,3-dione. nih.gov This process involves protecting the amine, modifying the hydroxyl group, and subsequent deprotection to yield the primary amine on the butanol chain. nih.gov

Another key transformation is the oxidation of the secondary alcohol to a ketone. The synthesis of 1-(benzo[d]thiazol-2-yl)-4-hydroxybutan-1-one demonstrates the conversion of a terminal alcohol on a butane (B89635) chain to a ketone, a reaction that can be applied to the butan-2-ol moiety. nih.gov This ketone can then serve as a precursor for further reactions. For example, the related 4-hydroxybutan-1-one derivative was converted into 1-(benzo[d]thiazol-2-yl)-4-iodobutan-1-one, illustrating how the butanol chain can be functionalized with halogens after initial oxidation. nih.gov

Furthermore, direct conversion of the hydroxyl group to a halogen has been reported for analogous structures. In the synthesis of quinoline (B57606) derivatives, a similar ethanol backbone was successfully fluorinated. biointerfaceresearch.com The reaction of 2-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1-(4-chlorophenyl)ethanol with diethylaminosulfur trifluoride (DAST) yielded the corresponding fluoro derivative, demonstrating a viable pathway for introducing fluorine into the alkyl-alcohol chain. biointerfaceresearch.com

These examples highlight the chemical tractability of the butanol chain, allowing for its conversion into amines, ketones, and halides, which are valuable intermediates for creating diverse molecular architectures.

Introduction of Heterocyclic and Aromatic Moieties

A predominant area of research for this compound derivatives involves the substitution at the N-4 position of the piperazine ring. This site provides a convenient handle for introducing a wide array of aromatic and heterocyclic groups, significantly influencing the pharmacological profile of the resulting molecules. These modifications are often pursued in the development of agents targeting specific biological receptors or pathogens.

A significant body of work exists on the synthesis of antifungal agents where complex heterocyclic systems are attached to the piperazine core. For example, a series of optically active antifungal azoles have been synthesized, featuring arylpiperazine moieties linked to tetrazole and triazole rings. researchgate.netscilit.com One such derivative is (2R,3S)-2-(2,4-difluorophenyl)-3-(5-{2-[4-aryl-piperazin-1-yl]-ethyl}-tetrazol-2-yl/1-yl)-1- Current time information in Bangalore, IN.mdpi.comsmolecule.com-triazol-1-yl-butan-2-ol, which incorporates multiple heterocyclic components. researchgate.net In a similar vein, indole-linked triazole derivatives have been prepared by reacting a piperazine-functionalized butanol intermediate with various substituted indoles, yielding compounds like (2R,3R)-2-(2,4-difluorophenyl)-3-[4-(indol-3-ylmethyl) piperazin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. koreascience.kr

The introduction of substituted aryl groups is also a common strategy. Research into potential antidepressants and antipsychotics has led to the synthesis of N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. bg.ac.rsresearchgate.net In these structures, the aryl group on the piperazine, such as 2-methoxyphenyl or 2,3-dichlorophenyl, is a key determinant of receptor binding affinity. bg.ac.rs Other examples include the synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides and N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, which further illustrates the diversity of aromatic and heterocyclic structures that can be appended to the piperazine ring. elsevierpure.comnih.gov

The table below summarizes several examples of derivatives where heterocyclic and aromatic moieties have been introduced onto the piperazine ring of a butanol-containing scaffold.

Table 1: Examples of this compound Derivatives with Heterocyclic and Aromatic Moieties

| Compound Class | Introduced Moiety | Base Scaffold | Reference |

|---|---|---|---|

| Antifungal Azoles | Aryl, Tetrazole, Triazole | (2R,3S)-3-(Piperazin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | researchgate.netscilit.comnih.gov |

| Indole-linked Triazoles | Indole | (2R,3R)-3-(Piperazin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | koreascience.kr |

| Arylamide Derivatives | Arylpiperazine, Arylamide | 4-(2-(Piperazin-1-yl)ethyl)aniline | bg.ac.rsresearchgate.net |

| Benzimidazole Acetamides | Aryl, Benzimidazole | N/A (Acetamide linker) | elsevierpure.com |

Impact of Piperazine Ring Substitution on Receptor Binding and Selectivity

The piperazine ring is a common scaffold in many biologically active compounds, and its substitution pattern is a critical determinant of receptor affinity and selectivity. bohrium.com For ligands targeting dopamine (B1211576) D2 and D3 receptors, the nature of the aromatic group attached to the piperazine ring significantly influences activity. nih.gov

Studies on dopamine D3 receptor ligands have shown that specific substitutions on a phenyl ring attached to the piperazine are crucial. For instance, analogs bearing a 2,3-dichlorophenyl or a 2-methoxyphenyl group on the piperazine ring exhibit high affinity and selectivity for the D3 receptor. nih.govnih.gov Further modifications have explored a range of other substituents. For example, in a series of dual-target ligands for the dopamine D3 (D3R) and μ-opioid (MOR) receptors, various pharmacophores were attached to the piperazine, including 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine and 3-(piperazin-1-yl)benzo[d]isothiazole, to modulate receptor activity. nih.gov

In the context of P2X7 receptor antagonists, the substitution on the phenyl ring tethered to the piperazine moiety also exerts a fundamental influence on biological activity. Research has demonstrated that a fluorine atom in the para position of the phenyl ring results in the most potent compound in the series. nih.gov The position is key, as moving the fluorine to the ortho position reduces potency, and replacing it with other halogens like chlorine or iodine leads to a dramatic decrease in activity. nih.gov Similarly, in another series of D3-preferring agonists, hydroxyl substitutions on a distal biphenyl (B1667301) ring attached to the piperazine were found to increase affinity for the D3 receptor. acs.org

The basicity of the piperazine nitrogen atoms, which can be modulated by nearby chemical groups, also plays a role in receptor interaction, as it affects the protonation state of the molecule at physiological pH. nih.govresearchgate.net

Table 1: Effect of Piperazine Ring Substitution on Receptor Binding Data compiled from multiple sources to illustrate general trends.

| Piperazine Substituent | Target Receptor | Observed Impact on Binding/Activity | Reference |

|---|---|---|---|

| 2,3-Dichlorophenyl | Dopamine D3 | High affinity and selectivity. | nih.gov |

| 2-Methoxyphenyl | Dopamine D3 | High affinity and selectivity. | nih.gov |

| 4-Fluorophenyl | P2X7 | Most potent antagonist in its series. | nih.gov |

| 2-Fluorophenyl | P2X7 | 3-fold reduction in potency compared to 4-fluoro analog. | nih.gov |

| 4-Chlorophenyl / 4-Iodophenyl | P2X7 | Dramatically decreased activity compared to 4-fluoro analog. | nih.gov |

| 1-(6-(trifluoromethyl)pyridin-2-yl) | Dopamine D3 / μ-Opioid | Investigated as a novel pharmacophore to enhance D3 selectivity. | nih.gov |

Influence of Butanol Chain Modifications on Pharmacological Profile

The alkyl chain connecting the piperazine core to other pharmacophoric elements, specifically the butanol chain in this compound, is another key area for structural modification to fine-tune pharmacological activity.

Modifications to this linker have included altering its length, rigidity, and substitution. For certain piperazine derivatives targeting the H3 receptor, extending the length of the alkyl chain was found to decrease receptor affinity. nih.gov In the development of dopamine D3 receptor antagonists, a series of analogs were synthesized with modifications to the butyl chain. These included creating unsaturated versions (a trans-olefin linker), altering the position of the hydroxyl group (3-hydroxybutyl vs. 2-hydroxybutyl), or using a simple saturated butyl chain. nih.gov This systematic approach allows for probing the spatial requirements of the receptor's binding pocket.

Furthermore, the introduction of substituents onto the chain can have a significant impact. For example, the synthesis of N-(3-fluoro-4-(4-(...)-piperazin-1-yl)-butyl)-arylcarboxamides introduced a fluorine atom onto the butyl linker, a modification known to potentially improve metabolic stability and bioavailability without drastically altering the pharmacological profile. nih.govacs.orggoogle.com The metabolic fate of related compounds also points to the importance of the butanol chain; in one case, metabolic analysis revealed a cleavage of the butanol chain, suggesting it is a site of enzymatic action. nih.gov

Table 2: Impact of Butanol Chain Modifications Illustrative examples from SAR studies.

| Chain Modification | Compound Class | Effect on Pharmacological Profile | Reference |

|---|---|---|---|

| Saturated Butyl | Dopamine D3 Antagonists | Serves as a baseline for comparison with modified linkers. | nih.gov |

| trans-But-2-enyl (Olefin) | Dopamine D3 Antagonists | Introduces rigidity and alters spatial orientation. | nih.gov |

| 3-Hydroxybutyl or 2-Hydroxybutyl | Dopamine D3 Antagonists | Alters hydrogen bonding capacity and stereochemistry. | nih.gov |

| 3-Fluoro-butyl | Dopamine D3 Ligands | Introduced to potentially improve pharmacokinetic properties. | nih.gov |

| Increased Chain Length (e.g., >4 carbons) | Histamine H3 Ligands | Decreased H3 receptor affinity. | nih.gov |

Role of Amide Linkers and Other Bridging Units in Receptor Interactions

In many analogs of this compound, the butanol chain is part of a larger linker that often includes other functional groups, such as an amide moiety, connecting to a distal part of the molecule. This bridging unit is not merely a spacer but plays an active role in receptor interaction and selectivity.

A critical finding in the development of selective dopamine D3 receptor ligands is the pivotal role of the carboxamide linker. nih.govacs.org In one study, replacing the amide group in a series of potent D3 ligands with an amine (methyleneamine) linker led to a dramatic reduction in D3 receptor binding affinity—by over 100-fold in some cases—while the affinity for the D2 receptor was largely unaffected. nih.govacs.org This demonstrates that the carbonyl group of the amide is a key interaction point for achieving D3 selectivity. acs.org

The introduction of a carbonyl group can have varying effects depending on its placement within the molecule. In one series of hybrid molecules, incorporating a carbonyl bond between the piperazine nitrogen and a biphenyl ring decreased affinity for both D2 and D3 receptors but increased selectivity for D3 over D2. acs.org The presence of amide bonds near the piperazine ring can also influence the ring's pKa, thereby affecting its protonation state, solubility, and how it is presented to the receptor. researchgate.net

Contribution of Distal Substituents and Secondary Pharmacophores to Biological Activity and Selectivity

In the pursuit of selective dopamine D3 receptor ligands, extensive research has focused on varying the distal aryl or heteroaryl "head groups." acs.org SAR studies have shown that replacing a core structure with functionalities like 2-indolyl or 2-benzofuranyl can yield ligands with high selectivity for D3 versus D2 receptors. acs.org A systematic exploration of different head groups, including imidazo[1,2-a]pyridine, quinolinyl, and pyrimidinyl systems, revealed that both the type of heterocycle and its substitution pattern profoundly affect binding potency and selectivity. acs.org For instance, a trifluoromethyl substituent on a pyrimidine (B1678525) ring was found to be crucial for high D3 affinity and selectivity. acs.org

Similarly, an SAR study based on the D3-preferring agonist D-264 demonstrated that adding hydroxyl groups to the distal biphenyl moiety enhanced D3 receptor affinity. acs.org This study also explored bioisosteric replacement of a 2-aminothiazole (B372263) headgroup with a quinazoline (B50416) moiety to further understand the molecular interactions with D2/D3 receptors. acs.org These findings underscore the strategy of using a primary pharmacophore (like the substituted piperazine) to anchor the ligand, while a secondary, distal pharmacophore engages with other regions of the receptor to fine-tune the biological and selectivity profile. nih.gov

Stereochemical Insights into Molecular Recognition and Activity

Stereochemistry is a critical factor in molecular recognition, as receptors are chiral environments that can differentiate between enantiomers. The chiral center at the 2-position of the butanol chain in this compound means the molecule can exist as (R) and (S) enantiomers, which can exhibit different pharmacological activities.

Seminal work in this area has led to the identification of the first enantioselective D3 receptor antagonists. nih.gov In this series, which utilized a 4-amino-1-(...)-butan-2-ol synthon, the (R) and (S) enantiomers of a lead compound (compound 22) showed differential binding, with the enantioselectivity being more pronounced at the D3 receptor than the D2 receptor. nih.gov This suggests that a specific region of the D3 receptor, potentially on the second extracellular loop, is responsible for this stereoselective recognition. nih.gov

Further evidence comes from studies on D3-preferring agonists. The characterization of racemic compounds and their separated enantiomers showed that one enantiomer, (-)-9b, exhibited the highest selectivity for D3 over D2 receptors in both binding and functional assays. acs.org The existence of commercially available, stereochemically pure versions of the core scaffold, such as (2S)-1-(piperazin-1-yl)butan-2-ol, facilitates the synthesis of such enantiomerically pure final compounds. sigmaaldrich.com These stereochemical insights are fundamental, as the three-dimensional arrangement of the aromatic and heterocyclic rings is a critical structural component for how these molecules fit into the binding sites of their targets. researchgate.net

Computational Chemistry and in Silico Investigations of 1 Piperazin 1 Yl Butan 2 Ol Analogs

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For analogs of 1-(piperazin-1-yl)butan-2-ol, this method has been instrumental in understanding their interactions with various biological targets.

Research on a series of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-{2-[4-aryl-piperazin-1-yl]-ethyl} -tetrazol-2-yl/1-yl)-1- mdpi.comcumhuriyet.edu.trnih.gov-triazol-1-yl-butan-2-ol derivatives demonstrated their potential as antifungal agents. researchgate.net Molecular docking studies of these compounds have helped to elucidate the key interactions within the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase. For instance, compounds with a 3-trifluoromethyl substitution on the phenyl ring of the piperazine (B1678402) moiety showed significant antifungal activity. researchgate.net

Similarly, novel tetrazole-S-alkyl derivatives incorporating a piperazine ring have been synthesized and evaluated for their antimicrobial effects. cumhuriyet.edu.tr Molecular docking analyses of these compounds against the sterol 14-alpha demethylase enzyme of Candida albicans revealed crucial binding modes, highlighting the importance of the piperazine and tetrazole scaffolds for activity. cumhuriyet.edu.tr

In the context of multi-target drug design, docking studies have been performed on bivalent ligands targeting both the mu-opioid receptor (MOR) and the dopamine (B1211576) D3 receptor (D3R). nih.gov Analogs incorporating the 4-(piperazin-1-yl)butan-2-ol (B12086251) linker were docked into the receptor binding sites to understand the structure-activity relationships (SAR) and guide the design of compounds with desired dual pharmacology. nih.gov

| Compound Class | Target | Key Findings |

| (2R,3S)-2-(2,4-difluorophenyl)-3-(5-{2-[4-aryl-piperazin-1-yl]-ethyl} -tetrazol-2-yl/1-yl)-1- mdpi.comcumhuriyet.edu.trnih.gov-triazol-1-yl-butan-2-ol derivatives | Lanosterol 14α-demethylase | 3-Trifluoromethyl substitution on the phenyl ring of piperazine enhances antifungal activity. researchgate.net |

| 1-(4-substituted-piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one derivatives | Sterol 14-alpha demethylase (C. albicans) | The piperazine and tetrazole moieties are important for binding and antimicrobial activity. cumhuriyet.edu.tr |

| Bivalent MOR-D3R ligands with a 4-(piperazin-1-yl)butan-2-ol linker | Mu-opioid receptor (MOR) and Dopamine D3 receptor (D3R) | Docking informed the SAR for dual-target engagement. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of ligand-receptor complexes over time. This technique complements molecular docking by refining the docked poses and assessing the stability of the interactions.

While specific MD simulation studies on this compound itself are not extensively documented in the provided results, research on related phenyl-piperazine scaffolds as eIF4A1 ATP-competitive inhibitors highlights the utility of this method. nih.gov Extended MD simulations were used to evaluate the binding and energetics of these scaffolds, demonstrating favorable molecular dynamics and interdomain closure in the target protein. nih.gov This approach can be applied to this compound analogs to understand their dynamic behavior and binding stability with their respective targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

A study on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as anti-mycobacterial agents successfully established a statistically reliable Comparative Molecular Field Analysis (CoMFA) model, a type of 3D-QSAR. nih.gov This model demonstrated high predictive ability for the anti-tubercular activity of these compounds. nih.gov

Similarly, QSAR models have been developed for other heterocyclic compounds containing piperazine rings, showcasing the broad applicability of this technique in predicting the biological potential of various analogs. mdpi.comnih.gov These models can serve as effective screening tools to identify promising drug leads with enhanced potency. nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are powerful computational tools used to identify and optimize potential drug candidates from large compound libraries. These methods leverage knowledge of the target structure and known ligand interactions to design novel molecules with improved properties.

The design of novel thiazolylhydrazine-piperazine derivatives as selective MAO-A inhibitors involved in silico methods to predict their ADME (Absorption, Distribution, Metabolism, and Elimination) properties. mdpi.com This early assessment of drug-like qualities is crucial in the drug discovery pipeline.

Furthermore, structure-based virtual screening has been employed to identify new ligands for dopamine receptors, which are relevant targets for antipsychotic drugs. researchgate.net This approach, combined with subsequent synthesis and biological evaluation, has led to the discovery of novel chemical scaffolds. The principles of virtual screening can be readily applied to libraries containing the this compound scaffold to identify new hits for various biological targets. explorationpub.comuniv-paris-diderot.fr

Investigation of Binding Regions and Allosteric Sites on Target Receptors

Computational methods are also employed to explore not only the primary (orthosteric) binding sites but also allosteric sites on target receptors. Allosteric modulators can offer a more subtle and potentially safer way to control receptor function.

Studies on combining allosteric and ATP-binding-site inhibitors for targets like Bcr-Abl have shown that this dual-targeting approach can overcome drug resistance. nih.gov Computational techniques such as molecular docking and MD simulations are crucial in identifying and characterizing these allosteric binding pockets. nih.gov

For G-protein coupled receptors (GPCRs), a common target class for piperazine-containing compounds, the investigation of allosteric sites is an active area of research. nih.gov While direct studies on this compound targeting allosteric sites were not found in the search results, the computational tools exist to explore this possibility and could lead to the discovery of novel modulators with unique pharmacological profiles. The general approach involves docking the ligand to predicted allosteric sites on the receptor and using MD simulations to assess the stability and functional impact of this binding. scienceopen.com

In Vitro Biological Activity Profiling of 1 Piperazin 1 Yl Butan 2 Ol Derivatives

Antimicrobial Activities

Derivatives of 1-(piperazin-1-yl)butan-2-ol have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi. The structural versatility of the piperazine (B1678402) scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.

Antibacterial Spectrum and Potency

Numerous studies have demonstrated the antibacterial efficacy of piperazine derivatives against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often attributed to the ability of these compounds to interfere with essential cellular processes in bacteria.

Research has shown that various synthesized piperazine derivatives exhibit significant antibacterial properties. researchgate.netacgpubs.org For instance, certain derivatives have been tested against a panel of bacteria including Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, with many compounds showing notable activity. researchgate.netacgpubs.orgnih.gov The potency of these derivatives is influenced by the nature of the substituents on the piperazine ring. Some synthesized compounds have demonstrated broad-spectrum inhibitory action against a wide array of bacterial strains. core.ac.uk

| Derivative Type | Tested Gram-Positive Bacteria | Tested Gram-Negative Bacteria | General Activity |

| Substituted Piperazines | Staphylococcus aureus, Streptomyces epidermidis | Pseudomonas aeruginosa, Escherichia coli | Significant |

| N-alkyl and N-aryl Piperazines | Staphylococcus aureus, Streptomyces epidermidis | Pseudomonas aeruginosa, Escherichia coli | Significant |

| 1-benzhydryl-piperazine derivatives | Staphylococcus aureus, Staphylococcus epidermis, Bacillus cereus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Salmonella typhi | Good to Superior |

Antifungal Spectrum and Potency, including Azole Resistance Modulation

The antifungal potential of this compound derivatives is a significant area of investigation, with many compounds displaying potent activity against various fungal pathogens, including those resistant to conventional azole antifungals. nih.govnih.govuky.edu

Derivatives incorporating azole moieties have been a particular focus, creating hybrid molecules that can overcome resistance mechanisms. nih.govnih.govuky.edu These piperazine-azole hybrids have shown broad-spectrum activity against Candida species (including non-albicans strains) and Aspergillus species. nih.govnih.govuky.edu The mechanism of action for these hybrids often involves the inhibition of the fungal 14α-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. nih.govnih.gov This targeted inhibition disrupts membrane integrity and leads to fungal cell death.

Furthermore, some piperazine derivatives containing an imidazole (B134444) moiety have demonstrated superior antifungal activity compared to those with a triazole moiety when tested against Candida albicans. japsonline.com The antifungal spectrum of various piperazine derivatives has been evaluated against a range of fungi, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many synthesized compounds showing significant efficacy. researchgate.netacgpubs.orgnih.gov The development of novel triazole compounds containing a piperazine moiety has also yielded derivatives with broad-spectrum antifungal activity. mdpi.com

| Derivative Type | Tested Fungal Strains | Mechanism of Action | Key Findings |

| Alkylated Piperazine-Azole Hybrids | Candida spp. (including azole-resistant strains), Aspergillus spp. | Inhibition of 14α-demethylase | Broad-spectrum activity, circumvention of azole resistance. nih.govnih.govuky.edu |

| Piperazine-Imidazole Congeners | Candida albicans | Not specified | Better antifungal activity than triazole congeners. japsonline.com |

| General Piperazine Derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Not specified | Significant antifungal properties. researchgate.netacgpubs.orgnih.gov |

| Triazole-Piperazine Derivatives | Various pathogenic fungi | Not specified | Broad-spectrum antifungal activity. mdpi.com |

Antineoplastic and Cytotoxic Activities in Cancer Cell Lines

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic and antiproliferative effects across a variety of cancer cell lines. The piperazine nucleus is considered a valuable scaffold in the design of new anticancer drugs due to its favorable physicochemical properties that can enhance bioavailability and target interaction. nih.govmdpi.com

Antiproliferative Effects

The antiproliferative activity of piperazine derivatives has been documented against numerous human cancer cell lines. For example, novel 1-(2-aryl-2-adamantyl)piperazine derivatives were evaluated for their antitumor properties against HeLa (cervical carcinoma), MDA-MB-231 (breast cancer), MIA PaCa2 (pancreatic cancer), and NCI-H1975 (non-small cell lung cancer) cell lines, with some compounds showing significant activity. nih.govkcl.ac.uk Similarly, certain benzothiazole-piperazine derivatives have shown high cytotoxicity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov

In silico studies have also been employed to investigate the anti-proliferative activity of arylpiperazine derivatives against prostate PC-3 cancer cell lines, providing insights for the design of more potent compounds. nih.gov The antiproliferative effects are often mediated through the induction of cell cycle arrest and apoptosis. nih.govnih.gov

| Derivative Class | Cancer Cell Lines | IC50/GI50 Values |

| 1-(2-aryl-2-adamantyl)piperazines | HeLa, MDA-MB-231 | IC50 = 6.8 to 9.2 µM nih.govkcl.ac.uk |

| Benzothiazole-piperazines | HUH-7, MCF-7, HCT-116 | Not specified |

| Vindoline-piperazine conjugates | MDA-MB-468 (breast), HOP-92 (lung) | GI50 = 1.00 to 1.35 µM nih.gov |

| Betulonic acid-diazine derivatives | MCF-7 (breast) | IC50 = 3.39 µM frontiersin.org |

Induction of Cellular Differentiation

While the primary focus of many studies has been on cytotoxicity and apoptosis, the potential for piperazine derivatives to induce cellular differentiation is an emerging area of interest. The ability to induce differentiation could offer a less toxic therapeutic strategy by promoting the maturation of cancer cells into non-proliferating, specialized cell types. However, current research on this compound derivatives does not extensively detail this specific mechanism.

Synergistic Effects with Established Agents

The combination of piperazine derivatives with existing chemotherapeutic agents is a strategy being explored to enhance anticancer efficacy and overcome drug resistance. Synergistic interactions can allow for lower doses of conventional drugs, potentially reducing toxicity and side effects. Plant-derived compounds, when used in combination with conventional chemotherapeutics, have been shown to modulate pharmacokinetic or physicochemical properties, leading to improved bioavailability and efficacy. mdpi.com While the concept is promising, specific studies detailing the synergistic effects of this compound derivatives with established anticancer agents are not extensively covered in the currently available literature. Further research is warranted to explore this potential therapeutic avenue.

Receptor-Ligand Interactions and Functional Assays

The in vitro biological activity of this compound derivatives has been extensively investigated to understand their interactions with various neuroreceptors. These studies, employing receptor-ligand binding assays and functional analyses, reveal a complex pharmacological profile, with derivatives showing significant modulation of dopamine (B1211576), serotonin (B10506), and opioid receptors, as well as enzymatic activity.

Dopamine Receptor Subtype Modulation (e.g., D2, D3, D4)

Derivatives of this compound have been a major focus of research targeting the dopamine D2-like receptor family (D2, D3, and D4) due to their therapeutic potential in neuropsychiatric disorders. nih.gov The high homology in the transmembrane regions of D2 and D3 receptors has made the development of highly selective ligands challenging. nih.gov

Functional assays have characterized the activity of these derivatives, identifying them primarily as antagonists or partial agonists at dopamine receptor subtypes.

D3 Receptor Antagonists : A significant body of research has focused on developing D3 receptor antagonists. For instance, a series of N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides, which incorporate a modified butanol-piperazine linker, have been identified as high-affinity and enantioselective D3 receptor antagonists. nih.gov Similarly, certain [4-(4-carboxamidobutyl)]-1-arylpiperazines have demonstrated antagonist potency at the D3 receptor. acs.org The pyrimidinyl derivative within this series, compound 25 , showed moderate antagonist potency with an IC50 of 157 nM at the D3 receptor. acs.org

Partial Agonists : Some derivatives exhibit partial agonism. A series of 2-methoxy substituted phenylpiperazine compounds were found to be weak partial agonists at D2 receptors, displaying 30% to 35% of the intrinsic activity of the full agonist quinpirole (B1680403) in an adenylyl cyclase inhibition assay. nih.gov Another compound, LS-3-134, which features a 4-(thiophen-3-yl)benzamide (B12553508) group attached to a phenylpiperazine moiety via a butyl chain, was identified as a partial agonist at the D3 receptor with 35% of maximum efficacy. mdpi.com

A primary goal in the development of these compounds is achieving high selectivity for the D3 receptor over the highly homologous D2 receptor subtype. nih.govacs.org

High D3 Selectivity : Researchers have successfully developed derivatives with significant D3 selectivity. By modifying the D3 receptor pharmacophore in the 2,3-diCl- and 2-OCH3-phenyl piperazine class, compounds with high affinity for D3 (Ki = 1 nM) and approximately 400-fold selectivity over the D2 receptor have been discovered. nih.gov Structure-activity relationship (SAR) studies on [4-(4-carboxamidobutyl)]-1-arylpiperazines revealed that the 2,3-dichlorophenylpiperazine analogue (compound 8 ) displayed the highest D3 receptor affinity in the subnanomolar range. acs.org Further modifications led to the identification of compounds with D3 versus D2 receptor binding selectivity ranging from 67 to over 1800-fold. mdpi.com

Factors Influencing Selectivity : Selectivity is influenced by various structural elements. In the [4-(4-carboxamidobutyl)]-1-arylpiperazine series, substituting the phenylpiperazine with a 2-methoxyphenyl group enhanced D3 affinity but also increased D2 affinity, resulting in reduced selectivity. acs.org Conversely, the 2,3-dichlorophenyl substituent provided the highest D3 affinity. acs.org Phenylpiperazine derivatives with a 4-(thiophen-3-yl)benzamide structure have shown D3 vs. D2 selectivity greater than 150-fold. mdpi.com

| Compound | D3 Ki (nM) | D2 Ki (nM) | D3 vs D2 Selectivity | Functional Profile |

|---|---|---|---|---|

| LS-3-134 | 0.17 | >25.5 | >150-fold | D3 Partial Agonist (35%) |

| Compound 8 (2,3-dichlorophenylpiperazine analogue) | <1 | Data not specified | Data not specified | Data not specified |

| Compound 25 (pyrimidinyl derivative) | Data not specified | Data not specified | 15-fold (functional) | D3 Antagonist (IC50 = 157 nM) |

| WC-series phenylpiperazines | Nanomolar | Data not specified | 23 to 51-fold | D2 Weak Partial Agonist (30-35%) |

Serotonin (5-HT) Receptor Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT7)

Arylpiperazine derivatives are a well-established class of ligands for serotonin receptors, particularly the 5-HT1A subtype. nih.govnih.gov

5-HT1A and 5-HT7 Receptor Ligands : Research has identified dual-target ligands within this chemical class. A derivative, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21) , demonstrated sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and low nanomolar affinity for the 5-HT7 receptor (Ki = 8.4 nM). nih.gov Functional studies revealed this compound to be a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor. nih.gov

5-HT1A and 5-HT2A Receptor Interactions : Other derivatives show high affinity for both 5-HT1A and 5-HT2A receptors. A series of coumarin-piperazine hybrids were synthesized and tested, with some compounds exhibiting excellent activity. semanticscholar.org For example, 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7) showed a Ki value of 0.57 nM for the 5-HT1A receptor. semanticscholar.org Another coumarin (B35378) derivative, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (11) , displayed an antagonist profile at the 5-HT1A receptor (IC50 = 43 nM) and high affinity for the 5-HT2A receptor (Ki = 90 nM). mdpi.com Arylpiperazine derivatives are also known to act as antagonists at the 5-HT2A receptor. mdpi.com

| Compound | Receptor Target | Ki (nM) | Functional Profile |

|---|---|---|---|

| Compound 21 | 5-HT1A | 0.74 | Full Agonist |

| 5-HT7 | 8.4 | Antagonist | |

| Compound 7 | 5-HT1A | 0.57 | Data not specified |

| Compound 11 | 5-HT1A | 6157 | Antagonist (IC50 = 43 nM) |

| 5-HT2A | 90 | Data not specified |

Interaction with μ-Opioid Receptors (MOR)

The versatility of the piperazine scaffold extends to the opioid system. Studies have explored the development of dual-target ligands that interact with both μ-opioid receptors (MOR) and dopamine D3 receptors. nih.gov A series of 4-substituted piperazine compounds were found to possess balanced, low nanomolar binding affinity for both the μ-opioid receptor (MOR) and the delta-opioid receptor (DOR). ijrrjournal.com Functional testing revealed that a number of these compounds demonstrated good efficacy as MOR agonists while concurrently acting as DOR antagonists. ijrrjournal.com In the pursuit of non-addictive pain therapeutics, bivalent ligands have been designed by tethering known MOR pharmacophores with D3 receptor pharmacophores, such as 1-(2,3-dichlorophenyl)piperazine, via various linker chains. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Modulation

Piperazine-containing compounds have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. nih.govnih.gov

Inhibitory Mechanism : Piperazine aryl ureas have been shown to act as covalent inhibitors of FAAH. nih.gov Computational analysis suggests that the FAAH enzyme induces a distortion of the amide bond in these inhibitors, which favors the formation of a covalent adduct with the catalytic Ser241 residue of the enzyme. nih.gov

Potency and Selectivity : Novel series of carbamate (B1207046) FAAH inhibitors based on the piperazine scaffold have been developed, showing potent nanomolar inhibitory activity against human FAAH. nih.gov These inhibitors were also found to be highly selective, showing over 1000-fold selectivity against other serine hydrolases and no affinity for cannabinoid receptors CB1 and CB2. nih.gov

Endocannabinoid Receptor (CB1) Affinity

The affinity of piperazine-containing compounds for the endocannabinoid receptor 1 (CB1) has been a subject of significant research, particularly in the quest for antagonists with limited brain exposure to mitigate centrally-mediated side effects. Structure-activity relationship (SAR) studies on analogues of known CB1 antagonists have explored the replacement of moieties like 4-aminopiperidine (B84694) with a piperazine group. This modification allows for extensive functionalization to probe binding pockets and modulate physicochemical properties.

In one such study, a series of 6-piperazin-1-yl-purine derivatives were synthesized and evaluated for their binding affinity to human CB1 (hCB1) receptors. The functionalization of the piperazine ring with various alkyl, aryl, and heteroaryl groups via connectors like amides, sulfonamides, and ureas led to the identification of potent antagonists. For instance, the isobutyl sulfonamide derivative 15 demonstrated high potency with a Ki value of 2 nM. These investigations highlight that the piperazine scaffold is a viable platform for developing potent CB1 receptor ligands. The affinity can be finely tuned by altering the substituent on the distal nitrogen of the piperazine ring.

Table 1: CB1 Receptor Affinity for Selected Piperazine Derivatives

| Compound | Structure | CB1 Ki (nM) |

|---|---|---|

| Compound 15 | Isobutyl sulfonamide derivative of 6-(piperazin-1-yl)purine | 2 |

| Compound 65 | Aryl urea (B33335) derivative of 6-(piperazin-1-yl)purine | 4 |

Adrenoceptor Binding (e.g., α1-adrenoceptor)

Derivatives of this compound and related structures have been extensively evaluated for their affinity towards α-adrenoceptors, particularly the α1 subtype. A study involving a series of 1,4-substituted piperazine derivatives, including 1-(substituted-phenoxy)-3-(substituted-phenoxyalkylpiperazin-1-yl)propan-2-ol compounds, demonstrated significant affinity for α1-adrenoceptors. These evaluations were conducted using radioligand binding assays on rat cerebral cortex membranes with [3H]prazosin as the specific radioligand for α1 receptors. mdpi.com

The results indicated that the nature of the substituent on the piperazine ring and the linker chain length are critical for high affinity. For example, compounds possessing an o-methoxyphenylpiperazine moiety consistently showed high affinity for α1-adrenoceptors. mdpi.com One of the most active compounds, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (5) , displayed a Ki value of 2.1 nM for the α1-adrenoceptor and was over 60-fold more selective for α1 over α2-receptors. mdpi.com Another derivative, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (4) , also showed potent α1 affinity with a Ki of 2.4 nM and even greater selectivity (142-fold) over α2-adrenoceptors. mdpi.com

In a separate study, the derivative 4-amino-1-(4-(2-methoxy-phenyl)-piperazin-1-yl)-butan-2-ol was used as a synthon for compounds that were subsequently tested for adrenoceptor affinity. researchgate.net One such resulting compound showed modest affinity at α1 adrenergic receptors with a Ki value of 115 nM, further illustrating the role of the piperazine core in mediating interaction with these receptors. researchgate.net

Table 2: α1-Adrenoceptor Affinity for Selected Piperazine Derivatives

| Compound | α1 Ki (nM) | α1/α2 Selectivity Ratio |

|---|---|---|

| Compound 4 | 2.4 | 142.13 |

| Compound 5 | 2.1 | 61.05 |

| Compound 10 | 781 | Not Reported |

| Compound 28 | 115 | Not Reported |

Enzyme Inhibition Studies

DNA Gyrase

The piperazine moiety is a key structural component in a major class of DNA gyrase inhibitors, the fluoroquinolones. These antibacterial agents target bacterial DNA gyrase and topoisomerase IV, leading to cell death. The piperazine ring, typically at the C-7 position of the quinolone core, plays a crucial role in drug potency, spectrum of activity, and pharmacokinetic properties.

Studies on fluoroquinolone derivatives have demonstrated potent inhibition of DNA gyrase from various bacterial species. For instance, ofloxacin, which contains a methyl-piperazinyl substituent, is a well-known DNA gyrase inhibitor. Research has shown that its S-(-) enantiomer is substantially more active in inhibiting purified DNA gyrase than the R-(+) enantiomer. mdpi.com More recent investigations into novel bacterial topoisomerase inhibitors (NBTIs) have also incorporated piperazine structures. A series of NBTIs with p-halogenated phenyl substituents showed potent inhibition of S. aureus DNA gyrase, with IC50 values in the low nanomolar range. nih.gov The most potent compounds in this series, containing bromo and iodo substituents, exhibited IC50 values of 0.007 µM and 0.011 µM, respectively, against S. aureus DNA gyrase. nih.gov

Enoyl-ACP Reductase

Piperazine derivatives have also been investigated as inhibitors of the enzyme enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and a primary target for the antitubercular drug isoniazid (B1672263).

In a study aimed at overcoming isoniazid resistance, a series of isoniazid-derived hydrazones featuring a piperazine ring were synthesized. One of the most promising derivatives, IP11 (N′-(4-(4-cyclohexylpiperazin-1-yl)benzylidene)isonicotinohydrazide) , demonstrated 81% inhibition of InhA at a concentration of 50 μM. mdpi.com Another research effort focusing on 1-(9H-fluoren-9-yl)-piperazine derivatives identified compounds with potent inhibitory activity against InhA, with observed IC50 values as low as 160 nM. This indicates that the piperazine scaffold can be effectively utilized in the design of direct inhibitors of this crucial mycobacterial enzyme.

Table 3: Enzyme Inhibition by Selected Piperazine Derivatives

| Compound Class/Name | Target Enzyme | Inhibition Metric |

|---|---|---|

| NBTI with p-bromo phenyl RHS (Compound 5 ) | S. aureus DNA Gyrase | IC50 = 0.007 µM nih.gov |

| NBTI with p-iodo phenyl RHS (Compound 6 ) | S. aureus DNA Gyrase | IC50 = 0.011 µM nih.gov |

| S-(-)-Ofloxacin | DNA Gyrase | Qualitatively more active than R-(+) enantiomer mdpi.com |

| IP11 | M. tuberculosis Enoyl-ACP Reductase (InhA) | 81% inhibition @ 50 µM mdpi.com |

| 1-(9H-fluoren-9-yl)-piperazines | M. tuberculosis Enoyl-ACP Reductase (InhA) | IC50 values as low as 160 nM |

In Vitro Metabolic Stability and Metabolite Identification of 1 Piperazin 1 Yl Butan 2 Ol Analogs

Assessment of Metabolic Stability in Liver Microsomal Preparations

The metabolic stability of piperazine-containing compounds is a critical determinant of their pharmacokinetic profile. In vitro assays using liver microsomes from various species, such as human (HLM), rat (RLM), and mouse (MLM), are standard methods to predict in vivo clearance.

Research into a series of piperazin-1-ylpyridazines demonstrated that initial lead compounds can suffer from rapid metabolic clearance. For instance, an early analog in one study showed extremely short in vitro microsomal half-lives of approximately 2 minutes in MLM and 3 minutes in HLM, indicating high intrinsic clearance. nih.gov This highlights the metabolic lability often associated with the piperazine (B1678402) scaffold.

Conversely, studies on other N-alkyl piperazine analogs designed as CXCR4 antagonists have shown that structural modifications can lead to improved metabolic stability. For example, an N-propyl piperazine derivative (Compound 16) demonstrated favorable stability in liver microsomes. nih.gov The stability of such analogs is often assessed by measuring the percentage of the parent compound remaining after a specific incubation period.

The data below, derived from studies on analogous N-alkyl piperazine compounds, illustrates the typical range of metabolic stability observed in these assays.

Table 1: In Vitro Metabolic Stability of N-Alkyl Piperazine Analogs in Liver Microsomes

| Compound Analog | Test System | Incubation Time (min) | % Parent Compound Remaining | Inferred Stability |

|---|---|---|---|---|

| Piperazin-1-ylpyridazine Analog | Mouse Liver Microsomes | 2 (t½) | 50% | Low |

| Piperazin-1-ylpyridazine Analog | Human Liver Microsomes | 3 (t½) | 50% | Low |

| N-Propyl Piperazine Analog (16) | Human Liver Microsomes | 10 | 72% | Moderate |

| N-Propyl Piperazine Analog (16) | Rat Liver Microsomes | 10 | 83% | High |

This table is interactive. Users can sort the data by clicking on the column headers.

These findings underscore that while the piperazine ring can be a site of metabolic vulnerability, its stability is highly influenced by the nature of its substituents.

Identification and Structural Elucidation of In Vitro Metabolites

Identifying the metabolic "hot spots" on a molecule is crucial for understanding its biotransformation and for designing more stable analogs. For piperazine-containing compounds, metabolism often occurs on the piperazine ring itself or on its substituents.

In a study of a disubstituted piperazine developed for Chagas disease, metabolite identification using mouse liver microsomes revealed the piperazine moiety to be a primary site of metabolism. The identified metabolites indicated N-deethylation and potential N-oxidation of the piperazine ring. dundee.ac.uk

More specifically, research on a compound featuring a 4-(2-hydroxyethyl)piperazine-1-sulfonyl moiety provided detailed insights into the metabolic pathways in rat and human liver microsomes. nih.gov The study identified several key biotransformations that are highly relevant to 1-(Piperazin-1-yl)butan-2-ol due to the presence of a hydroxyalkyl group attached to the piperazine nitrogen. The major metabolic pathways observed were:

N-dealkylation of the hydroxyethyl (B10761427) group.

Oxidation of the terminal alcohol on the hydroxyethyl moiety to an acid.

Hydroxylation of the piperazine ring itself. nih.gov

These pathways suggest that this compound would likely undergo similar transformations. The secondary alcohol on the butan-2-ol side chain could be oxidized to a ketone, and the piperazine ring is susceptible to hydroxylation. N-dealkylation of the entire butan-2-ol side chain is another plausible metabolic route.

Table 2: Potential In Vitro Metabolites of this compound Based on Analog Studies

| Metabolite Type | Description of Transformation | Potential Site on this compound |

|---|---|---|

| M1 | Oxidation of secondary alcohol | The 2-hydroxyl group on the butane (B89635) chain is oxidized to a ketone. |

| M2 | Piperazine Ring Hydroxylation | Addition of a hydroxyl group to a carbon atom on the piperazine ring. |

| M3 | N-dealkylation | Cleavage of the bond between the piperazine nitrogen and the butan-2-ol group. |

| M4 | Piperazine Ring Oxidation | Formation of an N-oxide on the piperazine nitrogen not attached to the side chain. |

| M5 | Piperazine Ring Opening | Cleavage of the piperazine ring, a common pathway for piperazine-containing drugs. |

This table is interactive. Users can filter the data by entering keywords in a search box.

Investigation of Reactive Intermediates and Adduct Formation in Vitro

A significant concern with amine-containing compounds, including piperazines, is their potential for metabolic bioactivation to form reactive intermediates. These electrophilic species can covalently bind to macromolecules like proteins and DNA, potentially leading to toxicity.

For cyclic tertiary amines such as piperazine, a primary bioactivation pathway involves cytochrome P450-mediated oxidation at the carbon alpha to the nitrogen atom. This leads to the formation of a highly reactive iminium ion. nih.gov The formation of these intermediates can be investigated in vitro by "trapping" them with nucleophilic agents, such as potassium cyanide (KCN). The cyanide ion attacks the electrophilic iminium ion, forming a stable cyano-adduct that can be detected and characterized by mass spectrometry. nih.gov

Studies on various cyclic amine-containing drugs have successfully used this cyanide trapping methodology to confirm the generation of iminium intermediates. nih.govnih.gov For instance, research on a pyrrolidine-containing compound demonstrated that its bioactivation to an endocyclic iminium ion was responsible for its genotoxicity. This was confirmed by the detection of a cyanide adduct and showing that the presence of cyanide protected DNA from covalent binding. nih.gov

While specific studies on reactive intermediate formation for this compound are not available, the established metabolic pathways for N-alkyl piperazines strongly suggest a potential for the formation of an iminium ion at the carbon of the piperazine ring adjacent to the nitrogen. This would be a critical area for investigation in the safety assessment of such compounds.

Table 3: Common Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Piperazine |

Conclusion and Future Research Directions

Summary of Key Academic Findings

The study of piperazine (B1678402) derivatives has yielded a wealth of information, establishing this heterocyclic motif as a "privileged scaffold" in drug discovery. Key academic findings for the broader class of piperazine-containing compounds include:

Diverse Biological Activities: Piperazine derivatives have demonstrated a wide spectrum of pharmacological effects. These include potent antimicrobial (antibacterial and antifungal), anticancer, and central nervous system (CNS) activities. apjhs.comresearchgate.net The CNS effects are particularly noteworthy, with various derivatives showing anxiolytic, antidepressant, and antipsychotic properties. silae.itcuestionesdefisioterapia.com

Structural Versatility and SAR: The piperazine ring's two nitrogen atoms provide ideal points for chemical modification, allowing for the synthesis of extensive compound libraries. mdpi.com Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these derivatives for specific biological targets. researchgate.net

Pharmacokinetic Properties: The piperazine nucleus is often incorporated into drug candidates to improve their pharmacokinetic profiles, including aqueous solubility and oral bioavailability. mdpi.com

Synthetic Accessibility: A variety of synthetic methodologies have been developed for the preparation of piperazine derivatives, making them readily accessible for further investigation. mdpi.comorganic-chemistry.org

Identification of Gaps in Current Research on 1-(Piperazin-1-yl)butan-2-ol

Despite the extensive research into piperazine derivatives, a thorough literature search reveals a significant void in the scientific understanding of This compound . The primary research gaps are:

Lack of Synthesis and Characterization Data: There is a scarcity of published, peer-reviewed methods for the specific synthesis and detailed physicochemical characterization of this compound. While general methods for creating piperazine derivatives exist, specific reaction conditions, yields, and spectroscopic data for this compound are not readily available.

Absence of Biological Screening: To date, there are no comprehensive studies reporting the biological or pharmacological activity of this compound. Its potential as an antimicrobial, anticancer, or CNS-active agent remains unexplored.

No Structure-Activity Relationship Studies: Without biological data, no SAR studies involving this compound have been conducted. This limits the rational design of more potent and selective analogs based on its core structure.

Unknown Pharmacokinetic and Toxicological Profile: The absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound have not been investigated.

Proposed Future Avenues for Fundamental Chemical and Biological Research

Given the identified research gaps, several avenues for future research on This compound can be proposed. These investigations would contribute to a more complete understanding of this specific compound and its potential applications.

Fundamental Chemical Synthesis and Characterization: The initial and most critical step would be the development and optimization of a reliable synthetic route to produce high-purity this compound. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Broad-Spectrum Biological Screening: Once synthesized, the compound should be subjected to a battery of in vitro biological assays to identify any potential pharmacological activity. Based on the known activities of other piperazine derivatives, initial screening could focus on:

Antimicrobial Activity: Testing against a panel of clinically relevant bacteria and fungi. researchgate.netnih.govnih.gov

Anticancer Activity: Screening against various cancer cell lines to determine any cytotoxic or antiproliferative effects.

Central Nervous System Activity: Investigating its binding affinity for key CNS receptors (e.g., dopamine (B1211576), serotonin) and its effects in preliminary behavioral models in animals. silae.itnih.gov

Elucidation of Mechanism of Action: Should any significant biological activity be identified, subsequent research should focus on elucidating the compound's mechanism of action. This could involve identifying specific molecular targets and cellular pathways.

Derivative Synthesis and SAR Studies: If promising "hit" activity is discovered, a focused medicinal chemistry program could be initiated. This would involve the synthesis of a library of derivatives of this compound to establish structure-activity relationships and optimize its potency, selectivity, and pharmacokinetic properties.

Q & A

Q. What synthetic routes are recommended for 1-(Piperazin-1-yl)butan-2-ol, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via convergent reaction sequences involving classic amidation reactions (e.g., coupling amines with activated carbonyl intermediates). For derivatives with hydroxyalkyl linkers (e.g., 3-hydroxybutyl or 2-hydroxybutyl), enantiomerically pure precursors may require chiral resolution techniques. Optimization includes adjusting reaction stoichiometry, temperature (e.g., room temperature to reflux), and purification methods (e.g., column chromatography or recrystallization). Reaction progress should be monitored using TLC or HPLC .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound and its derivatives?

- NMR spectroscopy (¹H, ¹³C, and DEPT) confirms structural integrity, including piperazine ring substitution and hydroxyl group presence.

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.

- Polarimetry or chiral HPLC assesses enantiomeric purity for derivatives with stereocenters.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability (e.g., decomposition temperatures) .

Q. What are the critical storage conditions to ensure the stability of this compound in laboratory settings?

- Store in tightly sealed containers under inert gas (e.g., argon) to prevent moisture absorption or oxidation.

- Maintain in a dry, well-ventilated environment at room temperature (20–25°C).

- Avoid prolonged exposure to light, which may degrade photosensitive derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound derivatives?

- Conduct dose-response studies to identify discrepancies caused by bioavailability or metabolic differences.

- Use pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to correlate in vitro potency with in vivo efficacy.

- Validate target engagement using receptor-binding assays (e.g., α1-adrenolytic activity) and compare results across models .

Q. What strategies are employed to achieve enantiomeric purity in this compound derivatives, and how is chiral separation validated?

- Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can enforce stereochemistry during synthesis.

- Enantiomeric resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) may be attempted, though success depends on the compound’s physicochemical properties.

- Validate purity using chiral HPLC with polysaccharide-based columns or circular dichroism (CD) spectroscopy .

Q. How can researchers design experiments to assess the anti-inflammatory activity of this compound derivatives using nitric oxide (NO) assays?

- In vitro models : Measure NO inhibition in LPS-stimulated macrophages (e.g., RAW 264.7 cells) using Griess reagent to quantify nitrite levels.

- In vivo models : Administer derivatives in rodent inflammation models (e.g., carrageenan-induced paw edema) and compare NO serum levels with controls.

- Include reference inhibitors (e.g., L-NAME) and validate specificity via Western blotting for iNOS expression .

Q. What computational and experimental approaches address discrepancies between predicted and observed binding affinities for piperazine-containing compounds?

- Perform molecular docking studies (e.g., AutoDock Vina) to predict binding modes to targets like serotonin or dopamine receptors.

- Validate predictions with radioligand displacement assays (e.g., [³H]-spiperone for D2 receptors).

- Analyze steric or electronic mismatches using X-ray crystallography or molecular dynamics simulations .

Methodological Considerations

Q. How should researchers handle accidental exposure or spills of this compound in the laboratory?

- Skin contact : Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing.

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Spills : Contain with absorbent materials (e.g., sand), collect in sealed containers, and dispose via licensed waste management services. Avoid aqueous rinsing to prevent environmental release .

Q. What methodologies optimize the scalability of this compound synthesis for preclinical studies?

- Replace hazardous solvents (e.g., dichloromethane) with green alternatives (e.g., ethanol/water mixtures).

- Use flow chemistry to enhance reaction control and reproducibility.

- Implement Design of Experiments (DoE) to identify critical process parameters (e.g., pH, temperature) affecting yield and purity .

Q. How can stability studies under accelerated conditions (e.g., high humidity, elevated temperature) inform formulation development for piperazine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.